molecular formula C12H8N4O4 B3372593 8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid CAS No. 924047-54-1

8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid

Cat. No.: B3372593
CAS No.: 924047-54-1
M. Wt: 272.22 g/mol
InChI Key: SVRCXKIZQMBNSX-UHFFFAOYSA-N
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Description

8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid (CAS: 924047-54-1, molecular formula: C₁₂H₈N₄O₄) is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrimidine core substituted with a furan-2-yl group at position 2, a carbamoyl moiety at position 8, and a carboxylic acid group at position 4 . This compound is commercially available for research purposes, with storage recommendations of 2–8°C in a sealed, dry environment .

Properties

IUPAC Name

8-carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4/c13-10(17)9-11-15-6(8-2-1-3-20-8)4-7(12(18)19)16(11)5-14-9/h1-5H,(H2,13,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRCXKIZQMBNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N=CN3C(=C2)C(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924047-54-1
Record name 8-carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain precise reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological or medicinal applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Imidazo-Fused Analogues

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Imidazo[1,5-a]pyrimidine 2-(Furan-2-yl), 8-carbamoyl, 4-carboxylic acid Carboxylic acid, carbamoyl, furan
Pyrazolo[1,5-a]pyrimidine derivatives Pyrazolo[1,5-a]pyrimidine Varied (e.g., 5-amino, 7-nitro, 2-phenyl) Amino, nitro, aryl
Imidazo[1,5-a]pyridine-based fluorophores Imidazo[1,5-a]pyridine 1- and 3-positions modified with aromatic/alkyl groups Fluorescent moieties (e.g., benzaldehyde derivatives)
PDE2 Inhibitors (e.g., Patent EP 2022/06) Imidazo[1,5-a]pyrazine Substituted at positions 3 and 8 with halogens or alkyl chains Halogens, alkyl, amide

Key Observations :

  • The carboxylic acid group in the target compound distinguishes it from analogues like PDE2 inhibitors (imidazo[1,5-a]pyrazines), which often lack polar substituents .
  • Compared to imidazo[1,5-a]pyridine-based fluorophores, the pyrimidine core in the target compound may reduce π-conjugation, altering photophysical properties .

Key Observations :

  • The synthesis of imidazo[1,5-a]pyrimidines (target compound) may parallel methods for imidazo[1,5-a]pyridines, where cyclization reactions dominate .
  • Challenges in introducing the carbamoyl group (position 8) could arise from competing side reactions, as seen in tricyclic imidazo[1,5-a]pyridine derivatives .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Property Target Compound Imidazo[1,5-a]pyridine Fluorophores PDE2 Inhibitors (EP 2022/06)
Molecular Weight 272.22 g/mol 180–300 g/mol 300–450 g/mol
Aqueous Solubility Likely low (carboxylic acid may enhance) Low (lipophilic substituents) Low (halogenated derivatives)
LogP (Predicted) ~1.5 (polar groups reduce lipophilicity) 2.5–4.0 3.0–5.0
Thermal Stability Stable at 2–8°C Stable under physiological conditions Requires inert storage

Key Observations :

  • The carboxylic acid group in the target compound may improve aqueous solubility compared to halogenated PDE2 inhibitors .
  • The furan-2-yl group contributes to moderate lipophilicity, balancing membrane permeability and solubility .

Key Observations :

  • The target compound’s carbamoyl group is reminiscent of kinase inhibitors (e.g., CDK inhibitors), where carbamoyl moieties enhance target binding .
  • Unlike fluorescent imidazo[1,5-a]pyridines, the pyrimidine core in the target compound may lack extended conjugation for emissive properties .

Biological Activity

8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid is a heterocyclic compound with notable structural features that suggest potential biological activity. Its molecular formula is C12H8N4O4C_{12}H_8N_4O_4, and it has a molecular weight of 272.22 g/mol . This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The structure of this compound includes a furan ring and an imidazo-pyrimidine core, which are known to contribute to various biological activities. The compound's specific functional groups play a crucial role in its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antiviral and anticancer properties.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of imidazo-pyrimidines have shown efficacy against viruses such as HIV and influenza . The mechanism of action often involves the inhibition of viral replication by targeting specific viral enzymes or cellular pathways.

CompoundVirus TargetedIC50 (µM)Reference
This compoundHIVTBD
Similar DerivativeInfluenza A0.12

Anticancer Activity

The potential anticancer effects of this compound are also noteworthy. Imidazo-pyrimidine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have demonstrated inhibitory effects on cancer cell lines through the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Antiviral Activity : A study investigating a series of imidazo-pyrimidine derivatives found that some compounds significantly inhibited HIV replication in vitro, suggesting that structural modifications could enhance antiviral potency .
  • Anticancer Research : Another study focused on the anticancer properties of similar compounds reported that specific modifications led to increased cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development .

The mechanisms underlying the biological activities of this compound are complex and multifaceted. Key mechanisms include:

  • Inhibition of Viral Enzymes : Many imidazo-pyrimidines act by inhibiting enzymes critical for viral replication, such as reverse transcriptase in HIV .
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What synthetic routes are feasible for preparing 8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Core formation : Use a cyclocondensation reaction between a pyrimidine precursor and a furan-containing carboxamide. Evidence from imidazo[1,2-a]pyridine synthesis (e.g., one-pot reactions with amines and carbonyl derivatives ) suggests that coupling agents like EDCI or DCC may facilitate carbamoyl group introduction. (ii) Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures to isolate the carboxylic acid moiety . (iii) Validation : Confirm purity via HPLC (>95%) and monitor reaction intermediates using TLC .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for furan and pyrimidine) and carbamoyl/carboxylic acid protons (broad signals at δ 10–12 ppm). Use DEPT and HSQC to resolve overlapping carbons .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and ~1650 cm⁻¹ for carbamoyl) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solvent), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to monitor decomposition products .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions (e.g., with enzymes like kinases). Use software like Gaussian or GROMACS .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., IRC analysis) to explore possible reaction intermediates .

Q. How to resolve contradictions in spectroscopic or bioactivity data?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, NOESY) or X-ray crystallography (if crystals are obtainable) .
  • Statistical Design of Experiments (DoE) : Use factorial designs to identify confounding variables (e.g., pH, temperature) affecting bioactivity .
  • Reproducibility Checks : Repeat assays with independent synthetic batches and include positive/negative controls .

Q. What strategies optimize synthetic yield and scalability?

  • Methodological Answer :
  • Process Optimization : Apply Response Surface Methodology (RSM) to vary catalysts (e.g., Pd/C), solvents (DMF vs. THF), and temperatures .
  • Continuous Flow Reactors : Transition from batch to flow systems for improved heat/mass transfer, especially for exothermic steps .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How to establish structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :
  • Analog Synthesis : Modify the furan substituent (e.g., replace with thiophene) or carbamoyl group (e.g., methyl vs. ethyl) .
  • Biological Assays : Screen analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR. Correlate IC50 values with computational docking scores (AutoDock Vina) .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and electronic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 2
8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid

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